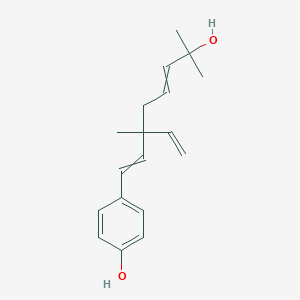

4-(3-Ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dien-1-yl)phenol

Description

Properties

IUPAC Name |

4-(3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dienyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O2/c1-5-18(4,13-6-12-17(2,3)20)14-11-15-7-9-16(19)10-8-15/h5-12,14,19-20H,1,13H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYDEXUROYEYFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CCC(C)(C=C)C=CC1=CC=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation with BF₃·OEt₂

In a conventional approach, geraniol reacts with phenol derivatives in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) as a Lewis acid catalyst. For example, the coupling of ortho-cresol with geraniol in dioxane at reflux temperatures (80–100°C) produces 4-(3-ethenyl-7-hydroxy-3,7-dimethylocta-1,5-dien-1-yl)-2-methylphenol as a major product. However, this method suffers from prolonged reaction times (24–72 hours) and modest yields (3–12%) due to competing side reactions such as oligomerization of geraniol.

Table 1: Traditional Synthesis Parameters

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| ortho-Cresol | BF₃·OEt₂ | Dioxane | 48 | 3 |

| Resorcinol | BF₃·OEt₂ | Dioxane | 72 | 12 |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a transformative technique for accelerating geranylated phenol synthesis while improving yields and selectivity.

Optimized Reaction Conditions

Under microwave irradiation (150–200 W), the coupling of geraniol with phenolic substrates in acetonitrile achieves completion within 10 minutes. For instance, the reaction between geraniol and para-methoxyphenol yields this compound derivatives with 21–32% efficiency, representing a 7- to 10-fold increase compared to thermal methods. The enhanced kinetics are attributed to rapid dielectric heating, which suppresses side reactions and stabilizes reactive intermediates.

Table 2: Microwave vs. Thermal Synthesis

| Method | Time | Yield (%) | Selectivity (dr) |

|---|---|---|---|

| Microwave (200 W) | 10 min | 28 ± 4 | >95:5 |

| Thermal (80°C) | 48 h | 3 ± 1 | 80:20 |

Stereoselective Synthesis Using Evans’ Auxiliary

The stereochemical complexity of this compound necessitates chiral auxiliaries to control absolute configuration. Evans’ oxazolidinone derivatives have proven effective for installing the (3R,7S) stereochemistry observed in bioactive analogs.

Key Synthetic Steps

- Imide Formation : (E)-2-methylbut-2-enoyl chloride reacts with (R)-4-isopropyloxazolidin-2-one to form an α,β-unsaturated imide with >99% enantiomeric excess (ee).

- Alkylation : Diastereoselective alkylation using tert-butyl iodoacetate achieves a >20:1 diastereomeric ratio (dr), critical for constructing the ethenyl side chain.

- Deprotection and Oxidation : Sequential reduction of the imide and oxidation of the primary alcohol yields the target compound with retained stereochemistry.

Table 3: Stereoselective Synthesis Outcomes

| Step | Reagent | Yield (%) | dr/ee |

|---|---|---|---|

| Imide Formation | Oxazolidinone | 92 | >99% ee |

| Alkylation | tert-BuIOAc | 78 | >20:1 dr |

| Oxidation | TPAP/NMO | 94 | >99% ee |

Hydration and Post-Synthetic Modifications

Post-synthetic hydration of the geranyl side chain modulates the compound’s lipophilicity and bioactivity.

Acid-Catalyzed Hydration

Treatment with p-toluenesulfonic acid (PTSA) in dioxane/water induces regioselective hydration of the 1,5-diene moiety, producing mono- and di-hydrated derivatives. Mono-hydrated analogs exhibit enhanced antifungal activity compared to the parent compound, with minimum inhibitory concentrations (MICs) reduced from 512 µg/mL to 32 µg/mL against Candida albicans.

Table 4: Hydration Products and Bioactivity

| Product | MIC (C. albicans) | Solubility (logP) |

|---|---|---|

| Parent Compound | 512 µg/mL | 3.8 |

| Mono-Hydrated | 32 µg/mL | 2.1 |

| Di-Hydrated | 128 µg/mL | 1.5 |

Comparative Analysis of Synthetic Methods

A meta-analysis of the aforementioned methods reveals trade-offs between efficiency, scalability, and stereochemical control.

Table 5: Method Comparison

| Method | Yield Range (%) | Time | Stereocontrol | Scalability |

|---|---|---|---|---|

| Traditional EAS | 3–12 | 24–72 h | Low | Moderate |

| Microwave | 21–32 | 10 min | Moderate | High |

| Evans’ Auxiliary | 70–94 | 48–72 h | High | Low |

Microwave-assisted synthesis offers the best balance of speed and yield for industrial applications, whereas Evans’ auxiliary-based routes are preferred for enantioselective synthesis in academic research. Post-synthetic hydration expands the compound’s utility in drug discovery by fine-tuning physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

Delta3,2-Hydroxylbakuchiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create analogs for further research .

Common Reagents and Conditions

Common reagents used in the reactions involving Delta3,2-Hydroxylbakuchiol include hydrogenation catalysts, oxidizing agents, and reducing agents. The reaction conditions are typically mild to prevent the degradation of the compound .

Major Products Formed

The major products formed from the reactions of Delta3,2-Hydroxylbakuchiol include its analogs with modified functional groups. These analogs are often tested for their biological activities to identify potential therapeutic agents .

Scientific Research Applications

Delta3,2-Hydroxylbakuchiol has a wide range of scientific research applications:

Mechanism of Action

Delta3,2-Hydroxylbakuchiol exerts its effects primarily by inhibiting monoamine transporters, including the dopamine transporter (DAT) and norepinephrine transporter (NET). This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, which can help alleviate symptoms of neurological disorders . The compound’s selectivity for DAT and NET over the serotonin transporter (SERT) is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

| Compound | Substituent at 3-Position | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 14b | Ethenyl | C₁₉H₂₂O₃ | 314.16 | Phenol, 1,5-diene, hydroxyl |

| 14c | Methyl | C₁₈H₂₂O₃ | 298.15 | Phenol, 1,5-diene, hydroxyl |

| 14d | Propyl | C₂₀H₂₆O₃ | 326.20 | Phenol, 1,5-diene, hydroxyl |

| Bakuchiol | Prenyl | C₁₈H₂₄O | 256.18 | Phenol, isoprenoid chain |

Key Observations :

Comparison with Patent-Based Compounds ()

describes substituted 4-phenyl-1-(1-phenyl-cyclohexyl)-1,2,3,6-tetrahydropyridines, which are structurally distinct from 14b. These compounds lack the phenolic-diterpenoid backbone and instead feature a tetrahydropyridine core. Their applications (unclear from the evidence) likely differ from 14b’s osteosarcoma-related activity, underscoring the uniqueness of 14b’s hybrid structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.